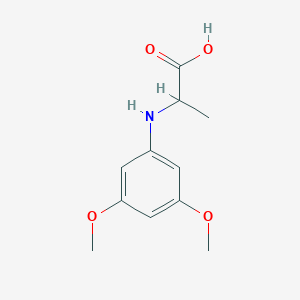

N-(3,5-dimethoxyphenyl)-D,L-alanine

Description

N-(3,5-Dimethoxyphenyl)-D,L-alanine is an alanine derivative where the amino group is substituted with a 3,5-dimethoxyphenyl moiety. This structural modification introduces electron-donating methoxy groups at the meta positions of the aromatic ring, which can influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(3,5-dimethoxyanilino)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-7(11(13)14)12-8-4-9(15-2)6-10(5-8)16-3/h4-7,12H,1-3H3,(H,13,14) |

InChI Key |

UJYOFKRYXUPXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) N-Aryl vs. N-Acyl Derivatives

- This compound features a direct N-aryl linkage, unlike N-acyl derivatives (e.g., N-(3,5-dinitrobenzoyl)-D,L-alanine). The methoxy groups donate electrons, increasing the aromatic ring's electron density compared to nitro or fluorine substituents, which withdraw electrons . This difference impacts reactivity: methoxy-substituted compounds may resist electrophilic attacks, whereas nitro-substituted analogs are more reactive in nucleophilic environments.

(b) Substituent Effects on Bioactivity

- Metalaxyl (N-(2,6-dimethylphenyl)-N-methoxyacetyl-DL-alanine) demonstrates how lipophilic methyl groups enhance fungicidal activity by improving membrane permeability .

- Fluorinated analogs (e.g., N-[2-(3,5-difluorophenyl)acetyl]-L-alanine) exhibit stronger hydrogen-bonding capacity due to fluorine's electronegativity, which can improve target binding in enzyme inhibition .

Key Differences and Implications

- Electronic Effects : Methoxy groups (electron-donating) vs. nitro/fluoro (electron-withdrawing) substituents dictate reactivity and solubility. For instance, nitro groups in N-(3,5-dinitrobenzoyl)-D,L-alanine increase polarity, making it suitable for analytical applications , while methoxy groups may enhance stability in acidic conditions.

- Applications : N-Aryl alanines (target compound) are less common in agrochemicals compared to N-acyl derivatives like metalaxyl but may find use in medicinal chemistry for their balanced solubility and stability.

Preparation Methods

Substrate Preparation and Racemic Synthesis

The synthesis begins with racemic N-acetyl-3,5-dimethoxyphenylalanine, prepared via acetylation of 3,5-dimethoxyphenylalanine. While the provided sources focus on 3,4-dimethoxy derivatives, analogous procedures apply. For instance, 3,5-dimethoxycinnamic acid may serve as a starting material, undergoing nitration, reduction, and acetylation to yield the racemic N-acetyl precursor.

Acylase-Mediated Stereospecific Hydrolysis

As demonstrated in the resolution of 3,4-dimethoxyphenylalanine, acylase from Aspergillus oryzae selectively hydrolyzes the L-enantiomer of N-acetyl-3,5-dimethoxyphenylalanine. Critical parameters include:

Post-hydrolysis, the L-enantiomer precipitates as 3,5-dimethoxyphenylalanine, while the D-enantiomer remains acetylated. Filtration and washing with isopropyl alcohol/ether mixtures yield the pure product. For racemic N-(3,5-dimethoxyphenyl)-D,L-alanine, this step is omitted, and the acetylated racemate is directly hydrolyzed under acidic conditions.

Biocatalytic Synthesis Using Engineered Phenylalanine Ammonia Lyases

PAL-Catalyzed Ammonia Addition

Engineered PAL variants from Petroselinum crispum (PcPAL) enable the synthesis of substituted phenylalanines via ammonia addition to cinnamic acid derivatives. For 3,5-dimethoxyphenylalanine:

Performance Metrics

While direct data for 3,5-dimethoxy substrates are unavailable, analogous reactions achieve yields of 26–82% and enantiomeric excess (ee) >99% for m-methoxy and p-bromo derivatives. A hypothetical adaptation for 3,5-dimethoxy substitution would require screening PAL mutants for steric tolerance.

Chemical Synthesis via Ullmann Coupling

N-Arylation of Alanine

The Ullmann reaction couples alanine with 3,5-dimethoxyiodobenzene to form the N-aryl bond. Key steps:

-

Protection : Alanine’s carboxylic acid is protected as an ethyl ester to prevent side reactions.

-

Coupling :

-

Catalyst : CuI (10 mol%) in DMSO at 100°C[general method].

-

Base : K₃PO₄ (2 equiv).

-

Ligand : 1,10-Phenanthroline (20 mol%).

-

-

Deprotection : Hydrolysis with NaOH (2M) yields this compound.

Challenges and Optimizations

-

Solubility : Polar aprotic solvents (DMSO, DMF) improve substrate dissolution.

-

Racemization : Mild conditions (≤100°C) minimize epimerization at the α-carbon.

Comparative Analysis of Methods

*Hypothetical based on analogous reactions.

Q & A

Q. What are the recommended synthesis protocols for N-(3,5-dimethoxyphenyl)-D,L-alanine, and how can reaction parameters be optimized?

To synthesize this compound, a common approach involves coupling 3,5-dimethoxyaniline with a protected alanine derivative. Critical parameters include:

- Reagent selection : Use carbodiimides (e.g., EDC) or mixed anhydrides to activate the carboxylic acid group of alanine for nucleophilic attack by the aryl amine .

- Solvent optimization : Anhydrous conditions (e.g., dichloromethane or DMF) improve coupling efficiency .

- Temperature control : Maintain 0–25°C to minimize side reactions like racemization of the alanine moiety .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization can isolate the product. Monitor purity via TLC or HPLC .

Q. What spectroscopic and chromatographic methods confirm the structural identity of this compound?

- NMR spectroscopy : Analyze and NMR to confirm the presence of the dimethoxyphenyl group (aromatic protons at δ 6.5–7.0 ppm, methoxy signals at δ 3.8 ppm) and alanine backbone (CH at δ 1.4 ppm, NH at δ 1.8–2.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., CHNO, expected [M+H] = 242.11) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess enantiomeric purity. Chiral columns may differentiate D/L forms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- Spill management : Collect solid spills mechanically; avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity between enantiomers of N-(3,5-dimethoxyphenyl)-alanine?

- Chiral separation : Employ chiral HPLC or capillary electrophoresis to isolate D- and L-forms. Validate purity using polarimetry or circular dichroism (CD) .

- Enantioselective assays : Test each enantiomer in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, compare IC values in kinase or protease assays to identify stereospecific effects .

- Computational docking : Model enantiomer interactions with binding pockets using software like AutoDock Vina. Focus on hydrogen bonding and steric clashes with the dimethoxyphenyl group .

Q. What experimental strategies assess the metabolic stability of this compound in vitro?

- Liver microsome assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH-regenerating system). Quantify parent compound degradation via LC-MS/MS over time .

- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Plasma stability : Test compound integrity in plasma (37°C, 1–24 hours) to evaluate esterase/protease susceptibility .

Q. How can computational modeling predict the physicochemical properties and bioavailability of this compound?

- LogP calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients. The dimethoxyphenyl group may increase hydrophobicity (predicted LogP ~1.5–2.0) .

- Solubility prediction : Apply the General Solubility Equation (GSE) or machine learning tools (e.g., SwissADME). Adjust pH to enhance aqueous solubility via protonation of the amino group .

- Bioavailability : Simulate intestinal absorption with Caco-2 cell permeability models. The compound’s molecular weight (<500 Da) and hydrogen bond donors (<5) suggest moderate oral bioavailability .

Q. What strategies mitigate racemization during the synthesis of this compound?

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the alanine α-amino group during coupling .

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce base-catalyzed racemization .

- Additives : Add HOBt (hydroxybenzotriazole) to minimize side reactions during carbodiimide-mediated couplings .

Methodological Notes

- Stereochemical analysis : For advanced studies, combine X-ray crystallography (if crystals are obtainable) with vibrational circular dichroism (VCD) to confirm absolute configuration .

- Data contradiction : If biological activity varies between batches, re-evaluate purity (HPLC), enantiomeric excess (chiral GC), and confirm substituent positions via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.